![molecular formula C8H10FNO2 B12313013 [5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol is a chemical compound known for its unique physical, chemical, and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol typically involves the reaction of 2-chloropyridine with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine.
Substitution: The fluorine atom in the compound can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Pyridine-2-carboxylic acid
Reduction: Pyridin-2-ylmethanol
Substitution: 5-(2-Chloroethoxy)pyridin-2-yl]methanol
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(2-Fluoroethoxy)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound for investigating the interactions between fluorinated molecules and biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates, leading to improved efficacy and reduced side effects .
Industry
In the industrial sector, the compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their thermal stability, chemical resistance, and mechanical strength .
Mécanisme D'action
The mechanism of action of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to increased biological activity. The compound may also modulate various signaling pathways, resulting in its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridine
- 2-(2-Fluoroethoxy)pyridine
- 5-(2-Chloroethoxy)pyridin-2-yl]methanol
Uniqueness
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol is unique due to its specific substitution pattern and the presence of both fluorine and ethoxy groups. This combination imparts distinct physical and chemical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H10FNO2 |
|---|---|
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
[5-(2-fluoroethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H10FNO2/c9-3-4-12-8-2-1-7(6-11)10-5-8/h1-2,5,11H,3-4,6H2 |
Clé InChI |
ZOTZBHLYENRUPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1OCCF)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



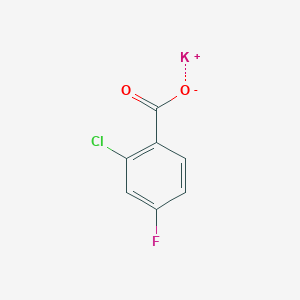

![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
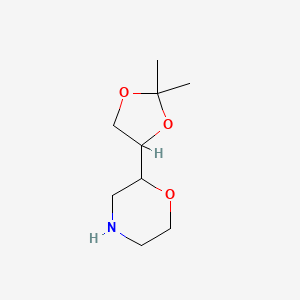
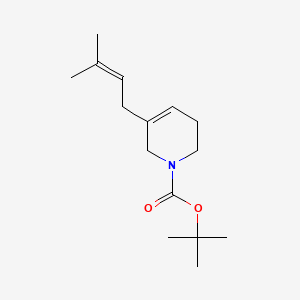
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)

![Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate](/img/structure/B12312987.png)
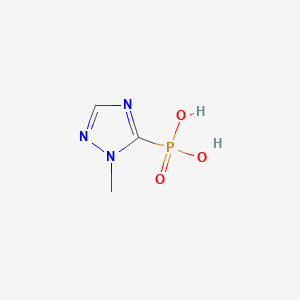
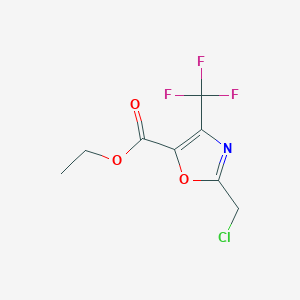
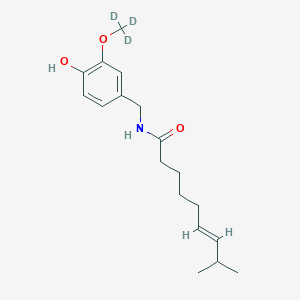
![1-[1-(2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12313007.png)
